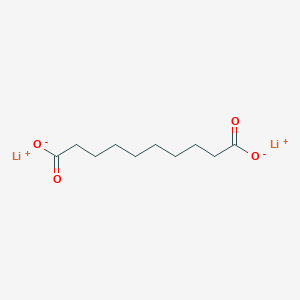
5,7-Dichloro-8-benzoyloxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-benzoyloxyquinoline (DBQ) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-benzoyloxyquinoline involves the inhibition of enzyme activity by binding to the active site of the enzyme. 5,7-Dichloro-8-benzoyloxyquinoline has been shown to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. 5,7-Dichloro-8-benzoyloxyquinoline also inhibits the activity of DNA topoisomerase II by binding to the DNA-binding site of the enzyme. The inhibition of enzyme activity by 5,7-Dichloro-8-benzoyloxyquinoline leads to the suppression of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
5,7-Dichloro-8-benzoyloxyquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. 5,7-Dichloro-8-benzoyloxyquinoline has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. 5,7-Dichloro-8-benzoyloxyquinoline has also been shown to inhibit the activity of DNA topoisomerase II, which is involved in the regulation of DNA replication and transcription.
Advantages and Limitations for Lab Experiments
5,7-Dichloro-8-benzoyloxyquinoline has several advantages for lab experiments, including its high purity and stability, its ability to inhibit enzyme activity, and its potential applications in drug development and cancer research. However, 5,7-Dichloro-8-benzoyloxyquinoline also has some limitations, including its toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 5,7-Dichloro-8-benzoyloxyquinoline, including the investigation of its potential applications in drug development, the study of its interaction with other proteins and enzymes, and the determination of its safety and efficacy in vivo. 5,7-Dichloro-8-benzoyloxyquinoline has the potential to be developed into a novel anticancer drug, and further studies are needed to determine its optimal dosage, administration route, and toxicity profile. Additionally, the study of 5,7-Dichloro-8-benzoyloxyquinoline's interaction with other proteins and enzymes may lead to the discovery of new targets for cancer therapy. Finally, the determination of 5,7-Dichloro-8-benzoyloxyquinoline's safety and efficacy in vivo is essential for its translation into clinical use.
Conclusion:
In conclusion, 5,7-Dichloro-8-benzoyloxyquinoline is a synthetic compound that has the potential to be developed into a novel anticancer drug. 5,7-Dichloro-8-benzoyloxyquinoline inhibits the activity of certain enzymes involved in cancer cell proliferation and survival, and has been shown to induce apoptosis and modulate cellular signaling pathways. 5,7-Dichloro-8-benzoyloxyquinoline has several advantages for lab experiments, including its high purity and stability, and its potential applications in drug development and cancer research. However, further studies are needed to determine its safety and efficacy in vivo, and to investigate its interaction with other proteins and enzymes.
Synthesis Methods
5,7-Dichloro-8-benzoyloxyquinoline can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with benzoyl chloride in the presence of a catalyst, and the reaction of 5,7-dichloro-8-hydroxyquinoline with benzoyl chloride. The yield and purity of 5,7-Dichloro-8-benzoyloxyquinoline can be improved by using different solvents, reaction conditions, and purification methods.
Scientific Research Applications
5,7-Dichloro-8-benzoyloxyquinoline has various potential applications in scientific research, including the development of new drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. 5,7-Dichloro-8-benzoyloxyquinoline has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2 and DNA topoisomerase II, which are involved in cancer cell proliferation and survival. 5,7-Dichloro-8-benzoyloxyquinoline has also been used to study the interaction between the human papillomavirus E6 protein and the tumor suppressor protein p53, which is important in the development of cervical cancer.
properties
CAS RN |
18193-10-7 |
|---|---|
Product Name |
5,7-Dichloro-8-benzoyloxyquinoline |
Molecular Formula |
C16H9Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) benzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)21-16(20)10-5-2-1-3-6-10/h1-9H |
InChI Key |
ULENYZCLSHUPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



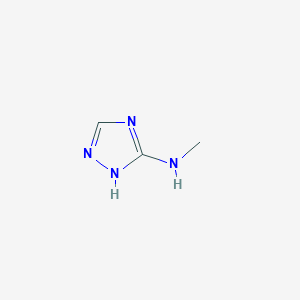
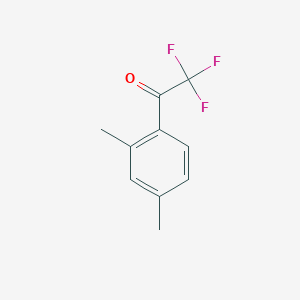
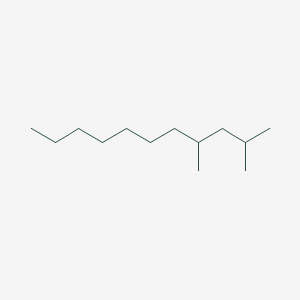



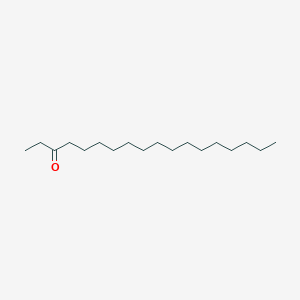

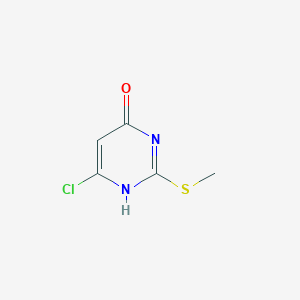
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)

